![molecular formula C14H23NO4 B11771147 2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions generally include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for reducing nitrogen-containing compounds.
Substitution: Nucleophiles such as amines or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation reactions with MCPBA.
Reduced Amines: Formed through reduction reactions with LiAlH4.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Scientific Research Applications
The applications of this compound span several scientific domains:
Pharmaceutical Chemistry
The compound's unique stereochemistry can lead to varied biological activities, making it a candidate for drug development. Research indicates that specific isomers may exhibit enhanced efficacy against certain biological targets, such as enzymes or receptors involved in disease processes .
Organic Synthesis
Due to its reactive functional groups, 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Studies have shown that this compound can influence various biological pathways, potentially leading to applications in treating conditions such as inflammation or cancer. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry .
Case Studies
Several research studies have investigated the applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal explored the anti-inflammatory properties of specific stereoisomers of this compound, demonstrating significant inhibition of inflammatory markers in vitro.
- Case Study 2 : Another research project focused on synthesizing derivatives of this compound to enhance its solubility and bioavailability for potential therapeutic use in cancer treatment.
Mechanism of Action
The mechanism of action of 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound can inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
3-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A structurally similar compound used in organic synthesis.
8-Azabicyclo[3.2.1]octane: A core structure found in tropane alkaloids with various biological activities.
Uniqueness
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substituents, which can influence its reactivity and bioactivity. These substituents can enhance the compound’s stability and make it a valuable scaffold for further functionalization in medicinal chemistry .
Biological Activity
2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate, also known by its CAS number 188057-42-3, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO4 with a molecular weight of 269.34 g/mol. The compound features a bicyclic structure which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃NO₄ |
Molecular Weight | 269.34 g/mol |
CAS Number | 188057-42-3 |
Biological Activity Overview
Research indicates that compounds within the azabicyclo series exhibit various biological activities, including:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study highlighted that derivatives of azabicyclo[2.2.1]heptane show potent DPP-IV inhibitory activity, which is crucial for the management of type 2 diabetes mellitus by increasing incretin levels and enhancing insulin secretion .
- Antimicrobial Properties : Some azabicyclo compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties, indicating a possible role in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies of azabicyclo compounds suggest that modifications to the bicyclic structure can significantly influence biological activity:
- Substituents on the Bicyclic Core : The presence of bulky groups like tert-butyl and ethyl at specific positions enhances binding affinity to target enzymes such as DPP-IV.
- Chirality : The stereochemistry of the compound plays a critical role in determining its efficacy and safety profile .
Case Study 1: DPP-IV Inhibition
In a study conducted by researchers at a pharmaceutical institution, several analogs of azabicyclo[2.2.1]heptane were synthesized and evaluated for DPP-IV inhibition. Among these, 2-tert-butyl 3-ethyl derivatives showed the highest potency with an IC50 value significantly lower than existing treatments .
Case Study 2: Antimicrobial Activity
Another research project assessed the antimicrobial properties of various azabicyclo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, making these compounds potential candidates for antibiotic development .
Q & A
Q. Basic: What are the key synthetic routes for preparing 2-tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate?
Methodological Answer :
The compound is synthesized via a multi-step process involving cycloaddition, protection, and hydrogenation. A common approach includes:
Cyclopentadiene Addition : Reacting cyclopentadiene with ethyl glyoxylate in the presence of ammonium chloride to form the bicyclic intermediate (e.g., 3a–d in ).
Boc Protection : Treating the intermediate with Boc anhydride in THF to introduce the tert-butyl group, yielding exo/endo isomers (4a–d), which are separated via column chromatography (PE:EtOAc 30%) .
Hydrogenation : Catalytic hydrogenation of the unsaturated intermediate (e.g., 4a,b) using 10% Pd/C under 45 PSI H₂ in EtOH to saturate the bicyclic ring (5a,b) .
Esterification : For methyl/ethyl ester derivatives, reactions with dimethyl sulfate or iodomethane in THF/NaOH are employed, followed by purification via silica gel chromatography .
Q. Advanced: How can exo/endo isomers of this compound be resolved and characterized?
Methodological Answer :
Isomer separation relies on chromatographic techniques (e.g., silica gel column with PE:EtOAc gradients) due to subtle polarity differences. Post-separation, rotameric forms complicate NMR interpretation. Key strategies include:
- 1H NMR Analysis : Distinct splitting patterns (e.g., δ 4.79 vs. 4.86 ppm for exo/endo rotamers) and integration of bridgehead protons .
- LC-MS Validation : Confirm molecular ions (e.g., m/z 214 [M−t-Bu + H]+) and monitor purity .
- Chiral HPLC : For enantiomeric resolution, though specific conditions require optimization based on substituent effects.
Q. Advanced: How can catalytic hydrogenation conditions be optimized for this bicyclic scaffold?
Methodological Answer :
Hydrogenation efficiency depends on:
- Catalyst Loading : 10% Pd/C at 55–60°C under 45 PSI H₂ achieves >85% yield ( ). Lower Pd/C ratios (<5%) may require longer reaction times.
- Solvent Choice : EtOH or THF/water mixtures improve substrate solubility and reduce side reactions .
- Pressure Control : Elevated pressures (30–45 PSI) enhance reaction rates for sterically hindered alkenes .
Post-reaction, filtration through Celite and solvent evaporation under reduced pressure are critical to isolate the saturated product .
Q. Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer :
- 1H/13C NMR : Assign peaks using bridgehead protons (δ 1.87–1.45 ppm) and ester carbonyls (δ 170–175 ppm) .
- LC-MS : Monitor [M+H]+ ions (e.g., m/z 298 for the saturated derivative) and confirm absence of rotameric impurities .
- TLC : Use PE:EtOAc (3:1) for Rf comparison during synthesis .
Q. Advanced: How to address contradictory spectroscopic data during structural elucidation?
Methodological Answer :
Rotamers and isomerism often cause split peaks in NMR. Mitigation strategies include:
- Variable Temperature NMR : Elevating temperature to coalesce rotameric signals (e.g., δ 4.79/4.66 ppm merging at 50°C) .
- COSY/NOESY : Correlate protons across the bicyclic ring to confirm spatial relationships .
- X-ray Crystallography : Resolve ambiguities for crystalline derivatives, though ester flexibility may complicate crystallization .
Q. Advanced: What methodologies evaluate the biological activity of derivatives?
Methodological Answer :
- DPP-4 Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) in enzymatic assays ( ).
- Antitumor Screening : Test cytotoxicity via MTT assays on cancer cell lines (e.g., IC₅₀ comparisons with cisplatin) .
- Molecular Docking : Simulate binding to target proteins (e.g., DPP-4 active site) to rationalize structure-activity relationships .
Q. Basic: How to improve reaction yields during esterification or protection steps?
Methodological Answer :
- Base Selection : Use Cs₂CO₃ for milder esterification (e.g., methyl ester formation in DMF) to avoid side reactions .
- Stoichiometry : Excess Boc anhydride (1.2–1.5 equiv) ensures complete protection of the amine group .
- Solvent Drying : Anhydrous Na₂SO₄ or molecular sieves prevent hydrolysis during workup .
Q. Advanced: What are the environmental and safety considerations for handling intermediates?
Methodological Answer :
- Toxicity : Tert-butyl esters may release hazardous gases (e.g., isobutylene) upon decomposition. Use fume hoods and monitor LD₅₀ data (e.g., ).
- Waste Disposal : Quench Pd/C catalysts with water before disposal to avoid exothermic reactions .
- Regulatory Compliance : Adhere to REACH guidelines for toxic byproducts (e.g., sulfonic acid derivatives in ).
Q. Advanced: How to functionalize the bicyclic core for diverse applications?
Methodological Answer :
- Sulfonylation : React with sulfonyl chlorides in DCM/TEA to introduce sulfonamide groups (e.g., antitumor agents in ).
- Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination for nitrogen diversification .
- Decarboxylation : Heat under basic conditions to remove esters, enabling further derivatization .
Q. Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer :
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
ALRKXPGWOXKXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.